molecular formula C13H21NO4 B8129532 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate

Cat. No.: B8129532
M. Wt: 255.31 g/mol
InChI Key: XMBSTWFAIMNYJH-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate (CAS: 70684-84-3; SynChem SC-35647) is a nitrogen-containing heterocyclic compound with a partially unsaturated six-membered ring structure. It features two ester groups: a tert-butyl carbamate (Boc) at position 1 and an ethyl ester at position 2. The compound’s molecular formula is C₁₃H₂₁NO₄, and its molecular weight is 255.31 g/mol . The dihydro-pyridine core confers unique reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing piperidine derivatives and other bioactive molecules.

Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 2.30–3.46 (m, 4H, ring CH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of commercially available 1(2H)-pyridinecarboxylic acid with appropriate reagents under controlled conditions. For instance, the esterification of 1(2H)-pyridinecarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a catalyst such as sulfuric acid can yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound has shown promise in pharmacology due to its structural similarity to other biologically active molecules. Its derivatives have been investigated for their potential as:

  • Antioxidants : Compounds with similar structures have demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Agents : Some studies suggest that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Antioxidant Activity

A study investigated the antioxidant activity of related pyridine derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential therapeutic applications in diseases associated with oxidative stress.

CompoundIC50 (µM)Reference
Pyridine Derivative A25
Pyridine Derivative B30
1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylateTBD

Agricultural Applications

Pesticide Development

The compound's structure may offer potential as a scaffold for developing new pesticides. Its ability to interact with biological targets in pests can be explored to create effective pest control agents.

Case Study: Insecticidal Activity

Research has shown that pyridine derivatives can exhibit insecticidal properties. A specific study evaluated the efficacy of various pyridine-based compounds against common agricultural pests:

CompoundEfficacy (%)Target PestReference
Compound X85%Aphids
Compound Y90%Beetles
This compoundTBDTBD

Material Science

Polymer Chemistry

The compound can be utilized in polymer chemistry as a monomer or additive due to its functional groups that may enhance the properties of polymers.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized polymers incorporating pyridine derivatives. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers:

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Standard Polymer20050
Pyridine-Based Polymer25070

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of Boc-protected piperidine/piperazine derivatives. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Similarity Score*
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 1313498-26-8 C₁₃H₂₁NO₅ 271.31 Ketone at C3 (vs. dihydro-pyridine unsaturation) 0.96
Ethyl N-Boc-piperidine-4-carboxylate 912444-90-7 C₁₃H₂₃NO₄ 257.33 Fully saturated piperidine ring 0.98
1-tert-Butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate N/A C₁₆H₂₅NO₄ 295.37 Allyl substituent at C4 0.94
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate 213013-98-0 C₁₄H₂₄INO₄ 397.25 Iodomethyl group at C4 0.89
1-tert-Butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate N/A C₁₄H₂₃F₂NO₄ 307.34 Difluoro and methyl groups at C3/C4 0.85

*Similarity scores based on Tanimoto coefficients (0–1 scale) derived from molecular fingerprints .

Reactivity and Functional Group Transformations

  • Unsaturation Reactivity: The 3,6-dihydro-2H-pyridine core allows for selective hydrogenation to yield saturated piperidine derivatives, unlike fully saturated analogues (e.g., Ethyl N-Boc-piperidine-4-carboxylate) .
  • Ester Hydrolysis: The ethyl ester undergoes hydrolysis under basic conditions to carboxylic acids, while the Boc group is acid-labile. This contrasts with derivatives like 1-tert-Butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, where steric hindrance from the allyl group slows hydrolysis .
  • Electrophilic Substitution: The dihydro-pyridine ring is less reactive toward electrophiles compared to aromatic pyridines but more reactive than saturated piperidines due to partial conjugation .

Biological Activity

1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate (CAS No. 206111-40-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • Structure : The compound features a pyridine ring with two carboxylate groups and tert-butyl and ethyl substituents.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines .
  • Modulation of Signaling Pathways : It interacts with various signaling pathways that regulate cell proliferation and apoptosis, indicating a role in cancer therapy .

Study on Antioxidant Effects

A recent study evaluated the antioxidant capacity of several pyridine derivatives, including this compound. The results demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

Research on Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated mice .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased joint swelling and pain in arthritis model
Enzyme InhibitionInhibition of pro-inflammatory cytokine production
Signaling ModulationAltered apoptosis pathways in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-Butyl 4-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example, a 5-step procedure using lithium diisopropylamide (LDA) in THF/hexane at −78°C followed by palladium-catalyzed coupling (tert-butyl XPhos, Cs₂CO₃) under inert atmosphere achieves moderate yields (40–100°C, 5.5 h). Acidic workup (HCl/1,4-dioxane) and purification via column chromatography are critical for isolating the final product . Reaction temperature, solvent polarity (e.g., acetonitrile vs. THF), and catalyst selection (e.g., Pd(OAc)₂) significantly impact yield and regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and diastereomeric purity. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight. Chromatographic purity can be assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Structural elucidation may require X-ray crystallography, as demonstrated for analogous dihydropyridine derivatives .

Q. What are the key considerations for safe handling and storage in laboratory settings?

  • Methodological Answer : The compound is a light yellow solid requiring storage at 2–8°C under inert atmosphere (N₂/Ar). Use nitrile gloves, safety goggles, and fume hoods during handling. Respiratory protection (NIOSH-certified masks) is advised due to potential dust formation. Emergency eye wash stations and spill kits must be accessible. Hydrochloric acid workups demand corrosion-resistant equipment .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path search) be integrated with experimental data to optimize reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic favorability of intermediates. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature gradients). Feedback loops between simulations and empirical data reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Statistical design of experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent ratio) causing yield discrepancies. For instance, a 2⁴ factorial design can isolate interactions between temperature, reaction time, and reagent stoichiometry. Contradictions between palladium-catalyzed vs. acid-mediated protocols may arise from competing reaction mechanisms, requiring kinetic studies (e.g., rate profiling via in-situ IR) .

Q. What catalytic systems enhance regioselectivity in derivatization reactions (e.g., C–H functionalization) of this scaffold?

  • Methodological Answer : Pd/XPhos systems improve selectivity in cross-coupling reactions by stabilizing bulky transition states. For boron-containing analogs, Suzuki-Miyaura conditions (Pd(dppf)Cl₂, Cs₂CO₃, tert-butanol) achieve >90% regioselectivity. Solvent effects (e.g., tert-butanol vs. dioxane) and ligand steric bulk are critical for minimizing side products .

Q. How does solvent polarity affect reaction kinetics in multi-step synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, THF) stabilize charged intermediates in LDA-mediated deprotonation steps, accelerating enolate formation. In contrast, low-polarity solvents (hexane) favor crystalline precipitates during workup. Kinetic studies using stopped-flow techniques can quantify solvent effects on activation energy .

Q. What are the challenges in scaling up laboratory-scale synthesis, and how can reactor design mitigate them?

  • Methodological Answer : Heat transfer inefficiencies and mixing limitations in batch reactors often reduce yields at scale. Continuous-flow reactors with microfluidic channels improve temperature control and residence time distribution. Computational fluid dynamics (CFD) models optimize reactor geometry (e.g., baffle design) to enhance mass transfer in heterogenous catalytic steps .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h6H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSTWFAIMNYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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